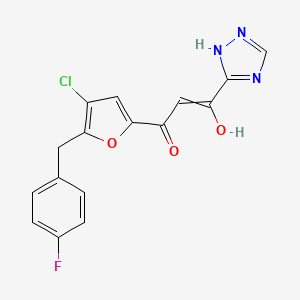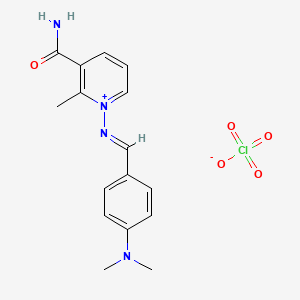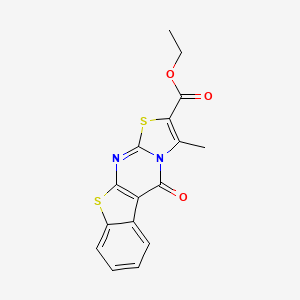
3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexen-1-carbonsäure, 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethylester ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Sie zeichnet sich durch das Vorhandensein eines Cyclohexenrings, einer Carbonsäuregruppe und einer Methylestergruppe aus.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von 3-Cyclohexen-1-carbonsäure, 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethylester beinhaltet typischerweise die Veresterung von 3-Cyclohexen-1-carbonsäure mit einem geeigneten Alkohol unter sauren Bedingungen. Die Reaktion kann durch Schwefelsäure oder andere starke Säuren katalysiert werden, um die Bildung der Esterbindung zu erleichtern.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine effiziente Mischung und Reaktionskontrolle zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-Cyclohexen-1-carbonsäure, 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Estergruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Oxidation: Ketone oder Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Ester oder Amide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester typically involves the esterification of 3-Cyclohexene-1-carboxylic acid with an appropriate alcohol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexen-1-carbonsäure, 1-M
Eigenschaften
CAS-Nummer |
207505-73-5 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H26O2/c1-13-9-11-15(12-10-13)17(2,3)19-16(18)14-7-5-4-6-8-14/h4-5,9,14-15H,6-8,10-12H2,1-3H3 |
InChI-Schlüssel |
BJTYRNANPWPOGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C2CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


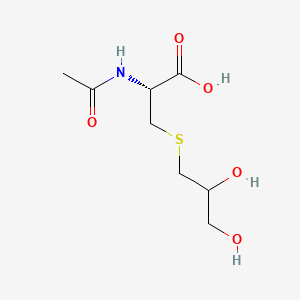
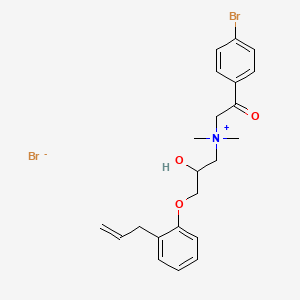

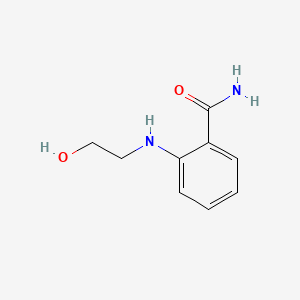
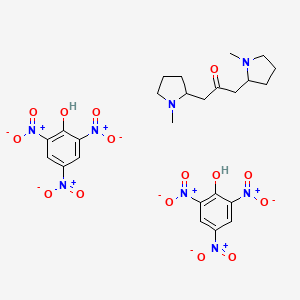
![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)


![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
